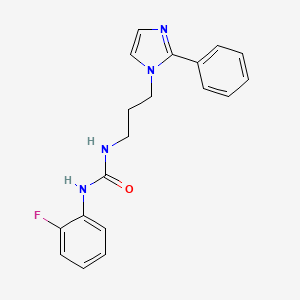

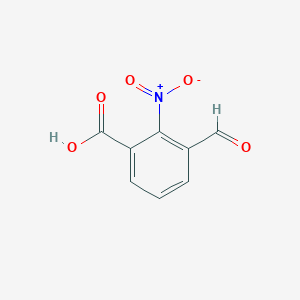

1-(2-fluorophenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

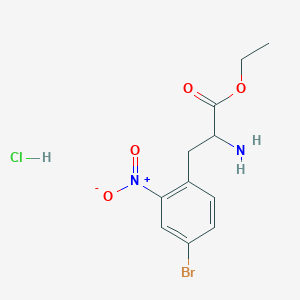

1-(2-fluorophenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a crucial role in the development and survival of B-cells. Inhibition of BTK has been shown to be effective in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenström's macroglobulinemia.

科学的研究の応用

Novel Materials and OLED Applications

A study on a novel bipolar phenanthroimidazole derivative, showcasing applications in organic light-emitting diodes (OLEDs), highlights the material's excellent thermal stability and high triplet energy. This compound's balanced carrier mobility and impressive performance as the emitting layer in non-doped OLEDs, particularly for green and orange-red phosphorescent OLEDs, show low efficiency roll-off at high brightness levels (Liu et al., 2016).

Reactivity and Computational Studies

Research into the reactivity of newly synthesized imidazole derivatives through spectroscopic characterization and computational study reveals insights into their reactive properties. This work includes investigating local reactivity properties using molecular orbital theory and molecular dynamics simulations, highlighting the potential interaction with proteins and suggesting possible inhibitory activity against specific enzymes (Hossain et al., 2018).

Fluorophore and Sensor Development

A Boranil fluorophore derivative study demonstrates the compound's successful conversion to amide, imine, urea, and thiourea derivatives, which are fluorescent dyes with strong luminescence. This research outlines the application of such derivatives in labeling experiments, suggesting their use in developing novel luminescent materials and sensors (Frath et al., 2012).

Catalysis and Chemical Transformations

Investigations into the hydroamination of N-alkenyl ureas catalyzed by a gold(I) N-heterocyclic carbene complex demonstrate efficient intramolecular reactions leading to nitrogen heterocycles. This study emphasizes the potential of these catalytic processes in synthetic organic chemistry for constructing complex molecular architectures (Bender & Widenhoefer, 2006).

Antitumor and Pharmacological Activities

Research on novel imidazole acyl urea derivatives as Raf kinase inhibitors showcases their synthesis and potential antitumor activities. This study highlights the promising inhibitory activities of specific derivatives against human gastric carcinoma cell lines, suggesting their potential in cancer therapy (Zhu, 2015).

特性

IUPAC Name |

1-(2-fluorophenyl)-3-[3-(2-phenylimidazol-1-yl)propyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN4O/c20-16-9-4-5-10-17(16)23-19(25)22-11-6-13-24-14-12-21-18(24)15-7-2-1-3-8-15/h1-5,7-10,12,14H,6,11,13H2,(H2,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUVNDRAYMLQKGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CN2CCCNC(=O)NC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2-Oxoimidazolidin-1-yl)ethyl]prop-2-ynamide](/img/structure/B2730465.png)

![(4-Methylthiophen-2-yl)-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B2730472.png)

![1-(benzo[d]isoxazol-3-yl)-N-phenylmethanesulfonamide](/img/structure/B2730474.png)

![N-(2-methoxyethyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide](/img/structure/B2730478.png)